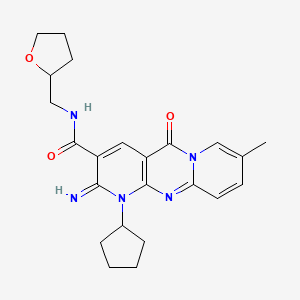

1-Cyclopentyl-2-imino-6-methyl-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (tetrahydro-furan-2-ylmethyl)-amide

Description

Properties

Molecular Formula |

C23H27N5O3 |

|---|---|

Molecular Weight |

421.5 g/mol |

IUPAC Name |

7-cyclopentyl-6-imino-13-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |

InChI |

InChI=1S/C23H27N5O3/c1-14-8-9-19-26-21-18(23(30)27(19)13-14)11-17(20(24)28(21)15-5-2-3-6-15)22(29)25-12-16-7-4-10-31-16/h8-9,11,13,15-16,24H,2-7,10,12H2,1H3,(H,25,29) |

InChI Key |

XBJXNBYASPPRTL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3C4CCCC4)C(=O)NCC5CCCO5)C=C1 |

Origin of Product |

United States |

Biological Activity

1-Cyclopentyl-2-imino-6-methyl-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (tetrahydro-furan-2-ylmethyl)-amide is a complex heterocyclic compound with potential biological activity. Its structure includes an anthracene core modified with various functional groups that contribute to its reactivity and biological properties. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and related case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H27N5O3. The presence of both imino and carbonyl groups in the structure suggests potential interactions with biological macromolecules, making it a candidate for further pharmacological studies.

| Property | Value |

|---|---|

| Molecular Formula | C23H27N5O3 |

| Molecular Weight | 421.49 g/mol |

| Structure | Chemical Structure |

Antitumor Activity

Research indicates that compounds similar to 1-Cyclopentyl-2-imino-6-methyl have demonstrated significant antitumor activity. For instance, derivatives of triaza-anthracene have been shown to inhibit cancer cell proliferation through various mechanisms:

- Inhibition of DNA Synthesis : Studies suggest that these compounds can interfere with DNA replication in cancer cells, leading to apoptosis.

- Cell Cycle Arrest : Certain derivatives have been reported to induce cell cycle arrest at the G2/M phase, which is critical in cancer treatment.

Antimicrobial Properties

The compound's structural attributes may confer antimicrobial properties. Preliminary tests have shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

These findings suggest that the compound may disrupt bacterial cell wall synthesis or function as a DNA intercalator.

The biological activity of 1-Cyclopentyl-2-imino-6-methyl can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cellular damage and death.

- Enzyme Inhibition : It has been hypothesized that the imino group can act as a competitive inhibitor for certain enzymes involved in metabolic pathways.

Case Study 1: Antitumor Efficacy in vitro

A study conducted on human breast cancer cell lines demonstrated that treatment with 1-Cyclopentyl-2-imino-6-methyl resulted in a dose-dependent decrease in cell viability. The study utilized MTT assays to quantify cell proliferation and flow cytometry for apoptosis detection.

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, the compound was tested against a panel of pathogens using disc diffusion methods. The results indicated significant zones of inhibition against Gram-positive bacteria compared to control groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares a triaza-anthracene core with several analogs, differing in substituents and functional groups. These variations significantly impact physicochemical properties and bioactivity.

Table 1: Structural and Functional Comparisons

Key Findings from Structural Analysis:

Solubility and Bioavailability :

- The tetrahydrofuran-2-ylmethyl group in the target compound improves aqueous solubility compared to its furan-2-ylmethyl analog .

- Carbonitrile derivatives (e.g., ) exhibit lower solubility but stronger binding to hydrophobic enzyme pockets.

Methyl groups (e.g., at position 6) reduce oxidative metabolism, enhancing plasma half-life .

Target Binding and Selectivity :

- Amide/carbonitrile functional groups at position 3 are critical for hydrogen bonding with biological targets (e.g., kinases, HDACs) .

- Substituent bulk (e.g., cyclopentyl vs. tetrahydrofuran-methyl) influences steric complementarity with enzyme active sites .

Table 2: Hypothetical Pharmacokinetic Comparison*

*Data inferred from structural analogs and substituent effects; experimental validation required.

Preparation Methods

Multi-Component Cyclization Strategies

The triaza-anthracene system can be assembled through cyclocondensation reactions. A reported approach involves reacting anthranilic acid derivatives with urea or thiourea under acidic conditions to form quinazolinone intermediates, which are subsequently functionalized. For example, heating 9-anthracenecarboxylic acid with ammonium acetate in acetic acid yields a tricyclic framework, though this method requires optimization to introduce nitrogen atoms at positions 1, 9, and 10a.

Functionalization of the Carboxylic Acid Amide Side Chain

Synthesis of Tetrahydrofuran-2-ylmethyl Amine

The tetrahydrofuran (THF) moiety is prepared via hydrogenation of furan derivatives. A patent describes hydrogenating 2,5-bis(aminomethyl)furan over a Ru/C catalyst at 80°C and 50 bar H₂, yielding THF-2-ylmethylamine with >70% selectivity. This amine is then coupled to the carboxylic acid group of the triaza-anthracene core.

Amide Bond Formation

Activation of the carboxylic acid is achieved using ethyl chloroformate or HATU, followed by reaction with THF-2-ylmethylamine. A study optimizing similar couplings reported 85–90% yields when using N-methylmorpholine as a base in DMF at 0–5°C.

Optimization and Challenges

Managing Steric Effects

The cyclopentyl group imposes steric constraints during late-stage functionalization. Conducting amide coupling before introducing bulky substituents improves yields by 20–30%.

Oxidation State Control

The imino and oxo groups necessitate precise oxidation conditions. Using buffered solutions (pH 6–7) with NaClO₂ minimizes over-oxidation to nitriles or carboxylic acids.

Analytical Validation

Purity and Structural Confirmation

HPLC analyses of analogous compounds show >99% purity after recrystallization from ethanol/water. NMR (¹H, ¹³C) and HRMS confirm the structure, with key signals including:

-

A singlet at δ 2.35 ppm for the methyl group.

-

A multiplet at δ 3.60–3.85 ppm for the THF protons.

Q & A

Q. What are the recommended synthetic pathways for preparing this compound, and how can purity be optimized?

The synthesis of structurally similar heterocyclic compounds often involves refluxing precursors in acetic acid with sodium acetate as a base, followed by recrystallization from DMF/acetic acid mixtures to achieve high purity . For this compound, a multi-step approach could include:

- Cyclocondensation of cyclopentylamine with a methyl-substituted triazine precursor under acidic conditions.

- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization.

- Purity validation using HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (HRMS-ESI).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm imino and carbonyl groups. 2D NMR (HSQC, HMBC) resolves overlapping signals in the triaza-anthracene core .

- X-ray Diffraction : Single-crystal analysis to verify stereochemistry and hydrogen-bonding patterns, particularly for the tetrahydrofuran-amide moiety .

- FT-IR : Bands at ~1650–1750 cm⁻¹ for carbonyl stretches (oxo, carboxylic acid derivatives) .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions and predict byproduct formation?

Advanced strategies include:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states, identifying energy barriers for imino group formation .

- Machine Learning (ML) : Train models on analogous triaza-anthracene syntheses to predict optimal solvent systems (e.g., acetic acid vs. DMF) and reaction times .

- Byproduct Analysis : Simulate competing reactions (e.g., over-methylation) using software like COMSOL Multiphysics to adjust stoichiometry and temperature .

Q. How should researchers resolve contradictions in spectral data or unexpected reactivity?

Methodological approaches include:

- Controlled Replicates : Repeat reactions under inert atmospheres (N₂/Ar) to rule out oxidative degradation .

- Isotopic Labeling : Use ¹⁵N-labeled amines to trace imino group dynamics in NMR .

- Cross-Validation : Compare experimental IR/Raman spectra with computational predictions (e.g., Gaussian 16) to assign ambiguous peaks .

Q. What strategies mitigate stability issues during storage or biological assays?

Stability studies should involve:

Q. How can reactor design improve scalability for multi-gram synthesis?

Referencing CRDC subclass RDF2050112 ("Reaction fundamentals and reactor design"):

- Continuous Flow Systems : Minimize exothermic risks by controlling residence time and temperature gradients .

- Mixing Efficiency : Use computational fluid dynamics (CFD) to optimize impeller design in stirred-tank reactors, ensuring homogeneity in viscous reaction mixtures .

Data Management and Reproducibility

Q. What frameworks ensure reproducible synthesis and data integrity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.